molecular formula C22H17F2N3OS2 B6546165 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]propanamide CAS No. 895438-01-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B6546165
CAS No.: 895438-01-4
M. Wt: 441.5 g/mol
InChI Key: FXQVZECCNOOVOT-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]propanamide is a structurally complex small molecule featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6. The compound integrates a phenylsulfanyl group at the propanamide chain and a pyridin-3-ylmethyl moiety as part of its N-substituent. Its structural complexity highlights possible interactions with biological targets, such as enzymes or receptors, via hydrogen bonding, hydrophobic, or π-π stacking interactions.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3OS2/c23-16-11-18(24)21-19(12-16)30-22(26-21)27(14-15-5-4-9-25-13-15)20(28)8-10-29-17-6-2-1-3-7-17/h1-7,9,11-13H,8,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQVZECCNOOVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H17F2N3OS
  • Molecular Weight : 459.5 g/mol
  • CAS Number : 886944-27-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and proteins involved in critical cellular processes. For instance, it may inhibit enzymes related to DNA replication and protein synthesis, leading to the suppression of cell growth and proliferation.

Biological Activity Overview

The compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds, including this one, possess significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as SK-Hep-1 (liver) and MDA-MB-231 (breast) with varying degrees of potency. The IC50 values for these cell lines are reported in the micromolar range, suggesting moderate to strong anticancer activity .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties comparable to established antibiotics.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using human monocytic cell lines (U937 and THP-1) and mouse melanoma cells (B16-F10). The results indicate significant antiproliferative effects, with IC50 values in the sub-micromolar range for several derivatives .

Case Studies and Research Findings

StudyFindings
Anticancer Activity The compound showed IC50 values of 6.46 µM against amyloid beta peptide interactions implicated in Alzheimer's disease .
Antimicrobial Activity Effective against Gram-positive bacteria with MIC values indicating strong antibacterial effects.
Cytotoxicity Significant cytotoxic effects observed in U937 and B16-F10 cell lines with IC50 values ranging from 30 nM to 550 nM .

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison of Key Features

Feature Target Compound Analogs Analogs
Core Heterocycle Benzothiazole Oxadiazole/Thiazole Pyridine/Sulfonamide
Sulfur Functional Group Phenylsulfanyl Sulfanyl Sulfonamide
Halogen Substituents 4,6-Difluoro None Fluoro/Chloro/Trifluoromethyl
Aromatic Substituents Pyridin-3-ylmethyl Methylphenyl Benzyl/Chlorobenzyl

Research Findings

  • Synthetic Approaches : compounds (20–24) were synthesized via sequential fluorination, sulfonylation, and amidation, achieving yields up to 85%. Similar methods could apply to the target compound, though its benzothiazole core may require specialized cyclization steps .
  • Spectral Characterization : IR and NMR data in confirm the integrity of sulfanyl and amide bonds, critical for maintaining structural stability. The target compound’s pyridine and benzothiazole groups would require detailed ¹³C NMR and high-resolution MS for full characterization .

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